molecular formula C8H8ClF3N2 B1390863 2-(Trifluoromethyl)benzamidine hydrochloride CAS No. 1171756-10-7

2-(Trifluoromethyl)benzamidine hydrochloride

Cat. No. B1390863
CAS RN: 1171756-10-7
M. Wt: 224.61 g/mol
InChI Key: XGVJIKBARHCQHE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular weight of 224.61 . It is a white to light yellow powder . The IUPAC name for this compound is 2-(trifluoromethyl)benzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)benzamidine hydrochloride is 1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzamidine hydrochloride is a white to light yellow powder . It has a molecular weight of 224.61 . The compound should be stored at 0-8°C .

Scientific Research Applications

Proteomics Research

“2-(Trifluoromethyl)benzamidine hydrochloride” is mentioned as a biochemical used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or building block in the synthesis of more complex molecules that interact with proteins for research purposes .

Antifungal Activity

Benzamidine derivatives have been studied for their antifungal properties. Although not specific to “2-(Trifluoromethyl)benzamidine hydrochloride”, similar compounds containing benzamidine groups have shown activity against fungal pathogens like Colletotrichum lagenarium and Botrytis cinerea . It’s possible that this compound could also be explored for its antifungal potential.

Cancer Research

While not directly related to “2-(Trifluoromethyl)benzamidine hydrochloride”, benzimidazole derivatives, which share a similar structure to benzamidines, have been synthesized and tested for bioactivity against various cancer cell lines . This suggests that benzamidine derivatives, including “2-(Trifluoromethyl)benzamidine hydrochloride”, may have potential applications in cancer research.

Safety and Hazards

For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Benzamidine, a compound with a similar structure, is known to interact with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)benzamidine hydrochloride is currently unknown. As mentioned earlier, benzamidine interacts with various proteins, potentially influencing their function . It’s possible that 2-(Trifluoromethyl)benzamidine hydrochloride may have a similar mode of action, but this needs to be confirmed through further studies.

properties

IUPAC Name

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJIKBARHCQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655092
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171756-10-7
Record name 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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